2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H21ClN4O3S and its molecular weight is 420.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS Number: 1105250-44-9) is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its chemical structure, synthesis, and biological effects, drawing on diverse sources to provide a comprehensive understanding.
Chemical Structure and Properties
The molecular formula of the compound is C19H21ClN4O3S, with a molecular weight of 420.9 g/mol. The structural complexity includes a thieno[3,4-c]pyrazole moiety and a tetrahydrofuran group, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H21ClN4O3S |
Molecular Weight | 420.9 g/mol |
CAS Number | 1105250-44-9 |
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the Thieno-Pyrazole Framework : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Tetrahydrofuran Group : This is often done via nucleophilic substitution.
- Finalization to Benzamide Structure : The final product is obtained by coupling the thieno-pyrazole derivative with a chloro-substituted benzoyl chloride in the presence of a base.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thieno[3,4-c]pyrazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in PubMed Central demonstrated that compounds with similar scaffolds inhibited the growth of KB human tumor cells with an IC50 value as low as 1.7 nM, indicating potent activity against folate receptor-expressing tumors .
Inhibition of Enzymatic Activity
The compound is also noted for its ability to inhibit certain enzymes involved in nucleotide biosynthesis. Specifically, it has been shown to act on targets such as GARFTase and thymidylate synthase, which are critical in the proliferation of cancer cells.
Enzyme Target | Inhibition Type | Reference |
---|---|---|
GARFTase | Competitive Inhibition | |
Thymidylate Synthase | Non-competitive Inhibition |
Pharmacological Implications
The unique combination of structural features in this compound suggests potential applications not only in oncology but also in treating other conditions such as inflammation and infections due to its broad-spectrum activity observed in related compounds.
Potential Side Effects
While promising, the biological activity also raises concerns regarding toxicity and side effects. Compounds with similar structures have been noted for dose-limiting toxicities during clinical trials, necessitating careful evaluation in preclinical and clinical settings .
Properties
IUPAC Name |
2-chloro-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S/c20-15-6-2-1-5-13(15)19(26)22-18-14-10-28-11-16(14)23-24(18)9-17(25)21-8-12-4-3-7-27-12/h1-2,5-6,12H,3-4,7-11H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTPWNSHTQWJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.